Lipophilicity (XlogP) Differentiation: 4-Octyl vs. Coumarin and 4-Methylcoumarin
The predicted octanol–water partition coefficient (XlogP) for 4-octyl-2H-1-benzopyran-2-one is 5.5 , which is approximately 4.1 log units higher than unsubstituted coumarin (experimental logP = 1.39) [1] and approximately 3.1 log units higher than 4-methylcoumarin (estimated logP = 2.42) [2]. This difference corresponds to roughly a 12,600-fold and 1,260-fold increase in octanol-phase partitioning, respectively, based on the logarithmic scale.
| Evidence Dimension | Lipophilicity (logP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 5.5 (predicted) |
| Comparator Or Baseline | Coumarin: logP = 1.39 (exp); 4-Methylcoumarin: logP = 2.42 (est) |
| Quantified Difference | ΔlogP ≈ 4.1 vs. coumarin; ΔlogP ≈ 3.1 vs. 4-methylcoumarin |
| Conditions | Predicted XlogP (ChemBioOffice-like algorithm) vs. experimental shake-flask logP for coumarin; estimated logP for 4-methylcoumarin |
Why This Matters
Higher logP drives preferential partitioning into lipid membranes and hydrophobic binding pockets, directly impacting bioavailability, formulation strategy (e.g., lipid-based delivery systems), and in vitro assay design, making the 4-octyl derivative functionally non-interchangeable with shorter-chain analogs.
- [1] Coumarin. Ptable.com. Log P = 1.39 (experimental). Accessed May 2026. https://ptable.com/ View Source
- [2] 4-Methyl coumarin. Flavscents.com. logP (o/w) = 2.420 (est). Accessed May 2026. View Source
